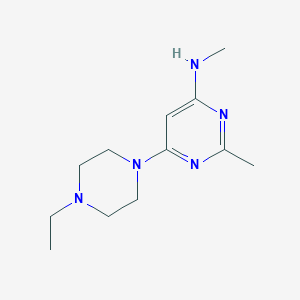

6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5/c1-4-16-5-7-17(8-6-16)12-9-11(13-3)14-10(2)15-12/h9H,4-8H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTMRMMPHNRFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=NC(=C2)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases expressed on the cell membrane that play crucial roles in both developmental and adult cells. Dysregulation of FGFRs has been implicated in a wide variety of cancers.

Mode of Action

The compound interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition can lead to a decrease in the signaling pathways that these receptors are involved in, thereby potentially slowing down or stopping the growth of cancer cells.

Biochemical Pathways

The affected pathways primarily involve the signaling pathways associated with FGFRs. FGFRs participate in various vital physiological processes, such as proliferation, differentiation, cell migration, and survival. By inhibiting FGFRs, the compound can disrupt these processes, which are often overactive in cancer cells.

Pharmacokinetics

It is known that the compound is extensively metabolized by cytochrome p450 3a4. . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of FGFRs, leading to a decrease in the signaling pathways that these receptors are involved in. This can potentially slow down or stop the growth of cancer cells. Different FGFR genetic alterations promoted tumor growth, invasion, and metastasis but responded differently to FGFR-selective small molecule kinase inhibitors.

Action Environment

The action of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of other medications that inhibit or induce cytochrome P450 3A4 could affect the metabolism of the compound. Additionally, genetic variations in the target receptors or in the enzymes involved in the compound’s metabolism could also influence its efficacy and stability.

Biochemical Analysis

Biochemical Properties

6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the fibroblast growth factor receptor (FGFR) family, specifically FGFR1, FGFR2, and FGFR3. These interactions are crucial as they influence various cellular processes, including cell proliferation, differentiation, and survival. The binding of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine to FGFRs results in the inhibition of their kinase activity, thereby modulating downstream signaling pathways involved in cell growth and development.

Cellular Effects

The effects of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the fibroblast growth factor (FGF) signaling pathway, which is essential for various cellular functions. By inhibiting FGFRs, 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine can induce antiproliferative and proapoptotic effects in cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, this compound has been shown to alter gene expression profiles, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine involves its binding interactions with FGFRs. This compound binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis. Furthermore, 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins involved in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on FGFRs over extended periods. Prolonged exposure to 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine can lead to adaptive responses in cells, including changes in gene expression and cellular metabolism. These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced antiproliferative and proapoptotic effects. At very high doses, 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine is essential for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine plays a significant role in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with FGFRs and other intracellular proteins. Additionally, post-translational modifications, such as phosphorylation, can influence the subcellular distribution of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine, directing it to specific compartments or organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

The compound 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine is with a molecular weight of approximately 235.33 g/mol. The structure features a pyrimidine ring substituted with an ethylpiperazine group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁N₅ |

| Molecular Weight | 235.33 g/mol |

| CAS Number | [Not available] |

| Melting Point | [Data not available] |

| Solubility | [Data not available] |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine. For instance, derivatives of pyrimidine have shown significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 15.625 to 125 μM, indicating potent bactericidal effects .

The antimicrobial action is primarily attributed to the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This mechanism leads to an overall reduction in bacterial growth and biofilm formation, making these compounds attractive candidates for further development as antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, some studies have indicated antifungal activity against Candida species. The effectiveness varied among different derivatives, with certain compounds demonstrating up to 75% reduction in biofilm formation compared to standard antifungal agents like fluconazole .

Case Studies

- Study on Biofilm Inhibition : A recent investigation evaluated the biofilm inhibition capabilities of various pyrimidine derivatives, including those similar to 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine. The results showed that these compounds could significantly reduce biofilm mass in both planktonic and sessile forms of Pseudomonas aeruginosa .

- PDE Inhibition : Compounds structurally related to this pyrimidine have been studied for their phosphodiesterase (PDE) inhibitory activities. For example, a series of PDE4 inhibitors showed promising results in reducing inflammation in animal models by modulating cyclic AMP levels in cells .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | MIC/Effectiveness |

|---|---|---|

| Antibacterial | S. aureus | MIC 15.625–125 μM |

| E. faecalis | MIC 62.5–125 μM | |

| Antifungal | C. albicans | Biofilm reduction 75% |

| Biofilm Inhibition | P. aeruginosa | Significant reduction |

| PDE Inhibition | PDE4 | IC50 = 410 nM (selective) |

Comparison with Similar Compounds

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

- Structure : Replaces the 4-ethylpiperazine group with a simpler piperazine ring and substitutes the N-methyl group with a butyl chain.

- Piperazine (without ethyl substitution) offers fewer steric hindrances, which may alter binding specificity.

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Features a piperidine ring (saturated six-membered ring with one nitrogen) instead of piperazine and a methyl group at the 2-amine position.

- Properties : Piperidine’s lower basicity compared to piperazine reduces hydrogen-bonding capacity, impacting interactions with biological targets. The 2-methyl group may restrict rotational freedom.

- Research Significance : Synthesized for crystallographic studies to understand structural motifs in drug design .

Heterocyclic Modifications

6-[4-((4-Ethylpiperazin-1-yl)methyl)phenyl]-N-[(1S)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Structure : Incorporates a pyrrolo[2,3-d]pyrimidine core and a 4-ethylpiperazine-methylphenyl group.

- Properties : The fused pyrrole ring enhances aromaticity and planar rigidity, favoring intercalation or stacking interactions. The molar mass (440.58 g/mol) and density (1.21 g/cm³) suggest higher lipophilicity compared to the target compound.

- Applications: Likely explored for kinase inhibition or anticancer activity due to structural similarity to known kinase inhibitors .

6-[(4-Chlorobenzenesulfinyl)methyl]-N,2-dimethylpyrimidin-4-amine

- Structure : Replaces the ethylpiperazine group with a sulfinylmethyl-chlorophenyl substituent.

- Applications : Used in studies exploring sulfoxide-mediated biological interactions or as a precursor in asymmetric synthesis .

Structural and Functional Comparison Tables

Table 1: Substituent and Heterocyclic Ring Comparisons

Table 2: Physicochemical Properties

Research Implications and Gaps

While the target compound shares structural motifs with pharmacologically active analogs (e.g., piperazine for solubility, pyrimidine for target binding), direct biological data are absent in the provided evidence. Comparative studies suggest that:

- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms enhance hydrogen-bonding capacity, critical for receptor binding, whereas piperidine’s single nitrogen may limit such interactions .

- Substituent Effects : Alkyl chains (e.g., butyl in ) improve lipid solubility but may reduce target specificity. Electrophilic groups (e.g., sulfinyl in ) introduce reactivity for covalent binding.

Further research is needed to correlate these structural features with specific biological activities, such as kinase inhibition or antimicrobial effects.

Preparation Methods

Synthesis of the Piperazine Moiety

The piperazine ring in the target compound is typically introduced via catalytic hydrogenolysis and cyclization from precursor dioximes or related intermediates. A notable method involves:

- Sequential double Michael addition of nitrosoalkenes to primary amines to generate bis(oximinoalkyl)amines.

- Catalytic hydrogenolysis of N−O bonds using Raney nickel catalyst under hydrogen pressure (ca. 40 bar) at 50 °C for 6 hours.

- Formation of diimine intermediates followed by cyclization to dihydropyrazine derivatives.

- Further hydrogenation and elimination steps to yield the final piperazine ring with predominant 2,6-cis stereochemistry due to steric control during hydrogen addition.

This method is efficient for building up piperazine rings from primary amino groups and is adaptable to various substituents on the ring system.

Functionalization of the Pyrimidine Core

The pyrimidine ring functionalization to introduce the 6-(4-ethylpiperazin-1-yl) and N,2-dimethyl substituents generally follows a nucleophilic aromatic substitution (SNAr) approach:

- Starting from 2,4-dichloropyrimidine , nucleophilic substitution occurs at the 4- and 6-positions.

- The 4-position amination is typically achieved by reaction with methylamine or other amines to introduce the N-methyl substituent.

- The 6-position substitution with the 4-ethylpiperazin-1-yl group is accomplished by nucleophilic substitution using 4-ethylpiperazine under controlled conditions.

- The 2-methyl group can be introduced by methylation or by starting with a suitably substituted pyrimidine precursor.

This stepwise substitution allows precise control over the substitution pattern on the pyrimidine ring.

Summary Table of Key Preparation Steps

Detailed Research Findings and Notes

- The piperazine ring formation via reduction and cyclization provides stereoselective access to the desired piperazine substituent, crucial for biological activity.

- The nucleophilic substitution on the pyrimidine ring is highly dependent on the electronic nature of substituents and reaction conditions, with AlCl3 sometimes used as a catalyst for related aromatic substitutions.

- Reaction yields for analogous systems vary between 40-70%, depending on substituent sterics and electronics.

- The presence of unprotected functional groups such as indole NH or aliphatic OH is tolerated in related syntheses, indicating robustness of the method.

- Delays in reagent addition or inappropriate temperature control can significantly reduce yields, emphasizing the need for precise procedural adherence.

- Side reactions include formation of imines and hydrazine decomposition products, which must be minimized by optimized reaction parameters.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Formation of the pyrimidine core via cyclization of β-diketones or amidines under acidic/basic conditions .

- Step 2 : Introduction of the 4-ethylpiperazinyl group via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., DMF) and catalysts like Pd/C .

- Step 3 : Methylation of the amine group using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) .

- Key Optimization : High-throughput screening of catalysts (e.g., Pd/C vs. Raney Ni) and temperature control (80–120°C) improves yield (60–85%) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : Post-synthesis characterization requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at N and C2) and piperazine ring integration .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., m/z 429.5 [M+H]⁺) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

- Methodological Answer : Prioritize:

- Enzyme Inhibition Assays : Measure IC₅₀ against kinases or receptors using fluorescence-based protocols (e.g., ADP-Glo™ Kinase Assay) .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .

- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or Radioligand Displacement assays to assess target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .

- Compound Purity : Re-evaluate batches via LC-MS to rule out degradation products or enantiomeric impurities .

- Cell Line Heterogeneity : Use isogenic cell lines and document passage numbers to ensure reproducibility .

Q. What computational strategies enhance the prediction of target interactions and selectivity?

- Methodological Answer :

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model binding poses in kinase pockets (e.g., EGFR, BRAF) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of piperazine-pyrimidine interactions in solvent .

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict ADMET properties and off-target risks .

Q. What methodologies optimize regioselectivity during substitution reactions at the piperazine moiety?

- Methodological Answer :

- Protecting Groups : Use Boc or Fmoc groups to direct substitution to specific nitrogen atoms .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor N-alkylation over O-alkylation .

- Catalytic Systems : Copper(I)-ligand complexes improve cross-coupling efficiency for aryl substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.